molecular formula C8H6O3 B092616 4-Hydroxybenzofuran-3(2H)-one CAS No. 19278-81-0

4-Hydroxybenzofuran-3(2H)-one

Cat. No. B092616
CAS RN: 19278-81-0
M. Wt: 150.13 g/mol
InChI Key: ILIRETRCSDBASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O3 . It is used in research and has a molecular weight of 150.13 .


Synthesis Analysis

The synthesis of 4-Hydroxybenzofuran-3(2H)-one involves the use of 2’,6’-dihydroxyacetophenone, LiHMDS, TMSCI, and NBS . The reaction is carried out under an argon atmosphere at -78°C . After several steps including stirring, adding 1 M NaOH, and quenching with 1 M HCl, the product is obtained as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzofuran-3(2H)-one consists of a benzofuran ring with a hydroxyl group at the 4-position . The InChI Key for this compound is ILIRETRCSDBASX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds, including 4-Hydroxybenzofuran-3(2H)-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Physical And Chemical Properties Analysis

4-Hydroxybenzofuran-3(2H)-one is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

  • Anti-Breast Cancer Activity: 3-Acyl-5-hydroxybenzofuran derivatives have shown promise as potential anti-tumor agents, particularly against breast cancer cell lines (He et al., 2013).

  • Hydrolysis Mechanism Study: The hydrolysis of 3-diazobenzofuran-2-one, a related compound, and its product, 3-hydroxybenzofuran-2-one, has been investigated, offering insights into reaction mechanisms and kinetics (Chiang et al., 2002).

  • Novel Synthetic Approaches: Innovative methods for synthesizing 4-Hydroxybenzofuran and 5-Hydroxychroman derivatives have been developed, expanding the toolkit for organic synthesis (Verhé et al., 2010).

  • Anti-Estrogen Breast Cancer Agents: Further research on 3-acyl-5-hydroxybenzofuran derivatives has highlighted their potential as anti-estrogen breast cancer agents, backed by experimental and theoretical investigations (Li et al., 2013).

  • Versatile Platform Intermediate: 4-Hydroxybenzoic acid, a related compound, is recognized as a versatile platform intermediate for producing high-value bioproducts with applications in food, cosmetics, pharmacy, and more (Wang et al., 2018).

  • Production in Corynebacterium glutamicum: Rational engineering of pathways in Corynebacterium glutamicum for over-producing 4-Hydroxybenzoate, a related compound, demonstrates its potential in industrial biotechnology (Purwanto et al., 2018).

  • Cosmetic and Drug Preservative: Methyl 4-hydroxybenzoate, a related compound, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative, emphasizing the relevance of such compounds in daily life applications (Sharfalddin et al., 2020).

  • Chemical Transformations: Research into halogenation and nitration of 3-acyl-5-hydroxy(acetoxy)benzofurans further underscores the chemical versatility of these compounds (Grinev et al., 1983).

Mechanism of Action

While the specific mechanism of action for 4-Hydroxybenzofuran-3(2H)-one is not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety information for 4-Hydroxybenzofuran-3(2H)-one indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound is classified with the signal word “Warning” and has hazard statements H302, H312, and H332 .

properties

IUPAC Name

4-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIRETRCSDBASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 2
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 5
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 6
4-Hydroxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.